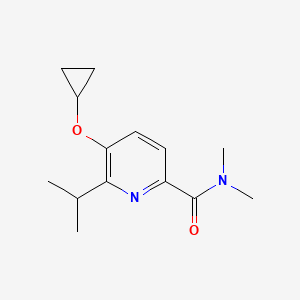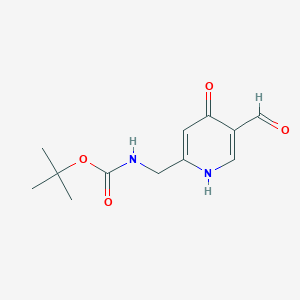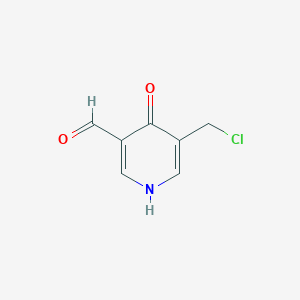
5-(Chloromethyl)-4-hydroxynicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-4-hydroxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of a chloromethyl group and a hydroxyl group attached to a nicotinaldehyde backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-hydroxynicotinaldehyde typically involves the chloromethylation of 4-hydroxynicotinaldehyde. One common method includes the reaction of 4-hydroxynicotinaldehyde with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. This facilitates the attack by the aromatic pi-electrons of the nicotinaldehyde, followed by rearomatization of the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to optimize reaction efficiency and yield. Continuous flow reactors provide better control over reaction conditions, leading to improvements in process safety, yield, selectivity, and product quality compared to traditional batch reactors .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Chloromethyl)-4-hydroxynicotinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)furfural (CMF): A chlorinated derivative of hydroxymethylfurfural with similar reactivity patterns.
5-(Bromomethyl)furfural (BMF): Another halogenated derivative with comparable properties.
5-(Hydroxymethyl)furfural (HMF): A non-halogenated analog with different stability and solubility characteristics.
Uniqueness
5-(Chloromethyl)-4-hydroxynicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde backbone, which imparts distinct chemical reactivity and potential for diverse applications. Its chloromethyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H6ClNO2 |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
5-(chloromethyl)-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-1-5-2-9-3-6(4-10)7(5)11/h2-4H,1H2,(H,9,11) |
Clé InChI |
YDXVLAAFXPZJLU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(=CN1)C=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


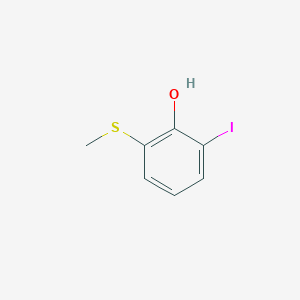

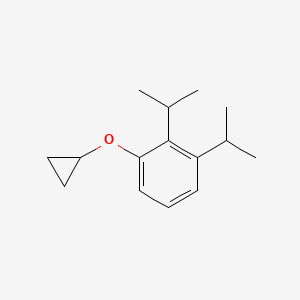
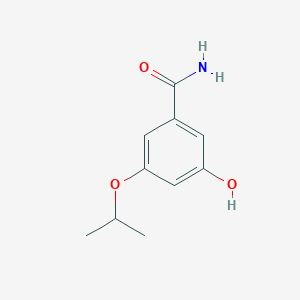
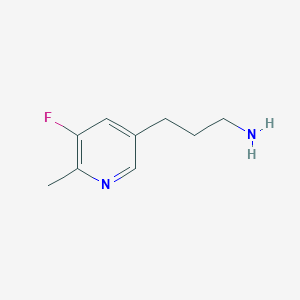
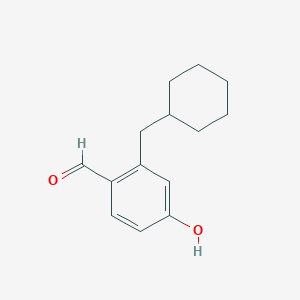
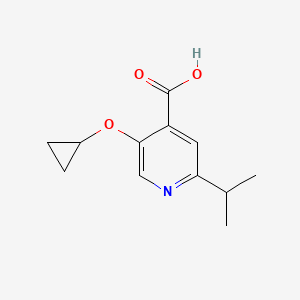
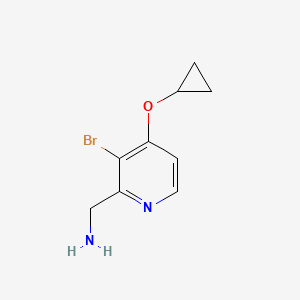
![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)

